
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 5th position on the pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired compound . Another method involves the condensation of diethyl malonate with alkali metal to generate salts, followed by the addition of 5-nitryl-2-chloropyridine for condensation reaction. The product is then subjected to decarboxylation under acidic conditions to obtain 5-nitryl-2-methylpyridine, which is further reduced and brominated to yield Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with adjustments made to reaction times, temperatures, and reagent concentrations to maximize efficiency.
化学反応の分析
Types of Reactions
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 2nd position.
4-(Trifluoromethyl)pyridine: Lacks both the bromine and methyl groups.
2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine: Contains a methoxy group instead of a methyl group.
Uniqueness
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- is unique due to the specific combination of substituents on the pyridine ring. The presence of the bromine, methyl, and trifluoromethyl groups imparts distinct chemical reactivity and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of bioactive compounds highlight its importance in scientific research and industrial applications.
特性
分子式 |
C7H5BrF3N |
|---|---|
分子量 |
240.02 g/mol |
IUPAC名 |
4-bromo-2-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-6(8)5(3-12-4)7(9,10)11/h2-3H,1H3 |
InChIキー |
NECXEWANQRCRNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


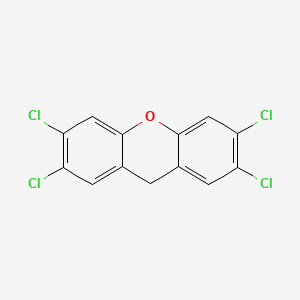
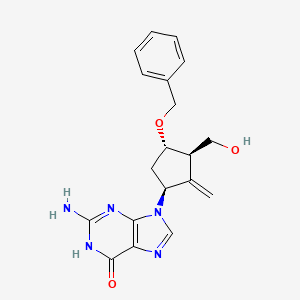

![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)



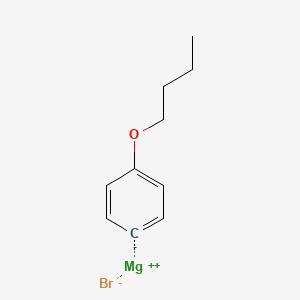
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
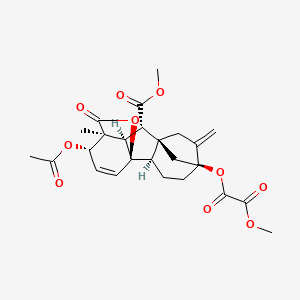
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
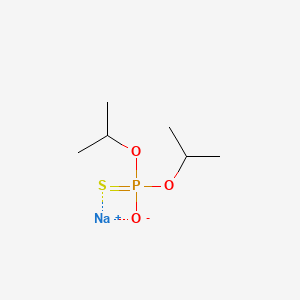
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)
![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)
